(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one
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Overview
Description
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolanone ring and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Moiety: This step often involves coupling reactions using reagents like benzodioxole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one: shares similarities with other oxolanone and benzodioxole derivatives.
This compound: is unique due to its specific chiral configuration and the presence of both the oxolanone ring and benzodioxole moiety.
Uniqueness
- The combination of the oxolanone ring and benzodioxole moiety in a chiral configuration gives this compound unique chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
91478-32-9 |
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Molecular Formula |
C13H12O5 |
Molecular Weight |
248.23 g/mol |
IUPAC Name |
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)9-5-12(15)18-13(9)8-2-3-10-11(4-8)17-6-16-10/h2-4,9,13H,5-6H2,1H3/t9-,13-/m0/s1 |
InChI Key |
WRGIYQRORHRMLB-ZANVPECISA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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